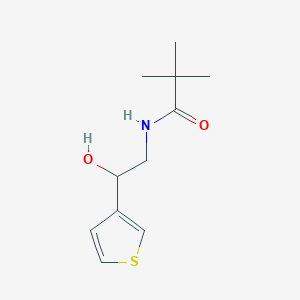

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide

描述

属性

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-11(2,3)10(14)12-6-9(13)8-4-5-15-7-8/h4-5,7,9,13H,6H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFHEMXRUMVHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxyethyl and pivalamide groups. One common method involves the use of thiophene-3-carboxaldehyde, which undergoes a condensation reaction with an appropriate amine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

化学反应分析

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

科学研究应用

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown promise.

Industry: The compound is used in the development of organic semiconductors and other advanced materials.

作用机制

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyethyl and pivalamide groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Structural Analogs from Pyridine Derivatives

The pyridine-based analogs listed in the Catalog of Pyridine Compounds (2017) provide a basis for comparison:

| Compound Name | Heterocycle | Substituents | Key Features |

|---|---|---|---|

| N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide | Thiophene | Hydroxyethyl, pivalamide | Electron-rich aromatic ring; moderate polarity due to hydroxy and amide groups. |

| N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide | Pyridine | Hydroxy, iodo, pivalamide | Electron-deficient ring; iodine introduces steric bulk and potential for halogen bonding. |

| N-(2-chloro-6-hydroxypyridin-3-yl)pivalamide | Pyridine | Chloro, hydroxy, pivalamide | Polar chloro and hydroxy groups; possible reactivity under basic conditions. |

Key Differences:

- Heterocycle Electronic Properties : Thiophene’s sulfur atom enhances electron density, favoring electrophilic substitution reactions, whereas pyridine’s nitrogen atom creates electron deficiency, directing reactivity toward nucleophilic substitutions .

- Substituent Effects : The hydroxyethyl group in the target compound may improve aqueous solubility compared to halogenated pyridine analogs (e.g., iodo or chloro derivatives). The pivalamide group, common across all compounds, likely reduces metabolic degradation in biological systems.

Hypothesized Physicochemical Properties

Based on structural features:

| Property | This compound | N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide | N-(2-chloro-6-hydroxypyridin-3-yl)pivalamide |

|---|---|---|---|

| Aqueous Solubility | Moderate (hydroxyethyl enhances polarity) | Low (iodo group reduces solubility) | Moderate (chloro and hydroxy balance) |

| Thermal Stability | High (steric shielding by pivalamide) | Moderate (iodo may destabilize) | Moderate (chloro less destabilizing) |

| Reactivity | Electrophilic substitution on thiophene | Nucleophilic substitution on pyridine | Base-sensitive dechlorination |

Research Implications

The unique combination of thiophene and pivalamide in this compound positions it as a candidate for further study in drug design (e.g., kinase inhibitors leveraging thiophene’s π-stacking capability) or materials science (e.g., conductive polymers). Comparative studies with pyridine analogs could elucidate the role of heteroatom identity in target binding or material properties .

生物活性

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its biological activity. The compound's structure can be represented as follows:

This compound is characterized by its hydroxyethyl and pivalamide groups, which contribute to its solubility and reactivity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives that target the T-cell factor (TCF) pathway have shown promise in inhibiting tumor growth. In one study, compounds that inhibit topoisomerase II alpha (TOP2A) were tested in colorectal cancer models, demonstrating significant reductions in tumor organoid viability and invasiveness .

Table 1: Antitumor Activity of Related Compounds

| Compound | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3 | TOP2A inhibition | 5.0 | |

| Compound 7 | TCF transcription inhibition | 4.5 | |

| This compound | TBD | TBD | TBD |

2. Enzyme Inhibition

This compound may also exhibit inhibitory effects on cholinesterases, which are critical enzymes in neurotransmission. Compounds with similar thiophene structures have been shown to inhibit butyrylcholinesterase (BChE), with varying degrees of effectiveness depending on structural modifications . This suggests that this compound could be explored for its potential as a cholinesterase inhibitor.

Table 2: Cholinesterase Inhibitory Activity of Thiophene Derivatives

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Thiophene Derivative A | AChE | 130.8 | |

| Thiophene Derivative B | BChE | 63.8 | |

| This compound | TBD | TBD | TBD |

Case Studies

Case Study 1: Antitumor Efficacy in Colorectal Cancer

In a controlled study involving SW620 tumor organoids, compounds targeting TOP2A were shown to significantly inhibit TCF-driven transcriptional activity, leading to reduced expression of vimentin and increased expression of E-cadherin—markers associated with epithelial-mesenchymal transition (EMT). This indicates a reversal of EMT properties, which is crucial for cancer metastasis .

Case Study 2: Enzyme Inhibition Profile

Another study evaluated the inhibitory effects of various thiophene derivatives on cholinesterases. The results indicated that modifications to the thiophene ring could enhance or diminish inhibitory activity against these enzymes, highlighting the importance of chemical structure in determining biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。